molecular formula C10H5F3OS B13427283 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde

Cat. No.: B13427283
M. Wt: 230.21 g/mol
InChI Key: WCJKDTJWRJJGRD-UHFFFAOYSA-N
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Description

3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is an organic compound featuring a trifluoromethyl group attached to a benzothiophene ring, with an aldehyde functional group at the 5-position

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: NaBH4, LiAlH4

    Substitution: Nucleophiles like amines, thiols, or halides

Major Products:

    Oxidation: 3-(Trifluoromethyl)-1-benzothiophene-5-carboxylic acid

    Reduction: 3-(Trifluoromethyl)-1-benzothiophene-5-methanol

    Substitution: Various substituted benzothiophene derivatives

Mechanism of Action

The mechanism of action of 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3-(Trifluoromethyl)-1-benzothiophene-5-carbaldehyde is unique due to its combination of a trifluoromethyl group and a benzothiophene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H5F3OS

Molecular Weight

230.21 g/mol

IUPAC Name

3-(trifluoromethyl)-1-benzothiophene-5-carbaldehyde

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)8-5-15-9-2-1-6(4-14)3-7(8)9/h1-5H

InChI Key

WCJKDTJWRJJGRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)C(=CS2)C(F)(F)F

Origin of Product

United States

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